Bis(2-ethylhexyl)adipate-D8
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Overview
Description
Bis(2-ethylhexyl)adipate-D8 is a deuterium-labeled version of bis(2-ethylhexyl)adipate, a widely used plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry. The compound has the molecular formula C22H34D8O4 and a molecular weight of 378.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl)adipate-D8 is synthesized through the esterification of adipic acid with deuterium-labeled 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or boric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl)adipate-D8 undergoes several types of chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Adipic acid and deuterium-labeled 2-ethylhexanol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Ester derivatives with different nucleophiles.
Scientific Research Applications
Bis(2-ethylhexyl)adipate-D8 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantification and identification of compounds in complex mixtures.
Environmental Studies: Employed in tracing the fate and transport of plasticizers in environmental samples.
Biomedical Research: Utilized in studies investigating the metabolism and toxicology of plasticizers in biological systems.
Industrial Applications: Used in the development and testing of new plasticizers and polymers.
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)adipate-D8 is primarily related to its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. The deuterium labeling does not significantly alter its plasticizing properties but makes it detectable in analytical studies. The molecular targets include polymer chains, and the pathways involve physical interactions that modify the mechanical properties of the polymers .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl)adipate: The non-deuterated version, widely used as a plasticizer.
Di(2-ethylhexyl)phthalate: Another common plasticizer with similar applications but different chemical structure.
Diisononyl adipate: A similar plasticizer with different alkyl groups.
Uniqueness
Bis(2-ethylhexyl)adipate-D8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. This labeling allows for precise quantification and identification in mass spectrometry, providing an advantage over non-labeled analogs .
Biological Activity
Introduction
Bis(2-ethylhexyl)adipate-D8 (CAS Number: 1214718-98-5) is a deuterium-labeled variant of bis(2-ethylhexyl)adipate, a compound widely used as a plasticizer in various applications. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C22D8H34O4
- Molecular Weight : 378.616 g/mol
- Purity : >95% (HPLC)
- IUPAC Name : bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate
Toxicological Profile
Research indicates that this compound exhibits various biological activities that may have implications for toxicity. Notably, studies have shown:
- Developmental Toxicity : In animal models, exposure to bis(2-ethylhexyl)adipate has been linked to developmental toxicity without significant antiandrogenic effects. For instance, a study involving Wistar rats demonstrated that the compound induced developmental abnormalities at certain concentrations but not behavioral changes .
- Liver Effects : The compound has been associated with liver toxicity in rodent studies. Specifically, it was noted that high doses led to increased liver weight and potential carcinogenic effects related to peroxisome proliferation .
- Metabolic Pathways : Metabolism studies indicate that bis(2-ethylhexyl)adipate is primarily excreted as metabolites in urine and breath within 48 hours post-exposure, suggesting rapid metabolic processing .
The biological mechanisms through which this compound exerts its effects include:
- Endocrine Disruption : There is evidence suggesting that the compound may interfere with endocrine signaling pathways, impacting reproductive health and development.
- Cellular Stress Responses : Studies have reported activation of stress response pathways in cells exposed to this compound, potentially leading to apoptosis or altered cell cycle progression .
Table of Key Studies
Case Study: Developmental Toxicity Assessment
A significant case study evaluated the developmental impacts of this compound on zebrafish embryos. The study found that exposure during critical developmental windows resulted in morphological deformities and altered swimming behavior at concentrations as low as 10 µg/L. This highlights the sensitivity of aquatic organisms to plasticizers and underscores the need for further research into environmental impacts.
Properties
Molecular Formula |
C22H42O4 |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2 |
InChI Key |
SAOKZLXYCUGLFA-QSIDXAOLSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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